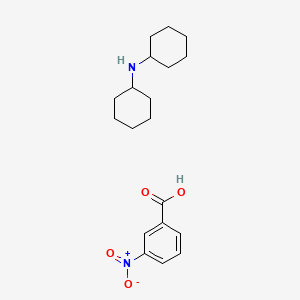
3-Nitrobenzoic acid dicyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzoic acid dicyclohexylamine salt is a chemical compound formed by the reaction of 3-nitrobenzoic acid with dicyclohexylamine. 3-Nitrobenzoic acid is an aromatic compound with the formula C7H5NO4, characterized by a nitro group (-NO2) and a carboxylic acid group (-COOH) in the meta position relative to each other . Dicyclohexylamine is an organic compound with the formula (C6H11)2NH, commonly used as a base in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The reaction typically yields a mixture of 3-nitrobenzoic acid along with minor amounts of 2-nitrobenzoic acid and 4-nitrobenzoic acid. Another method involves the nitration of methyl benzoate followed by hydrolysis .
To prepare 3-nitrobenzoic acid dicyclohexylamine salt, 3-nitrobenzoic acid is reacted with dicyclohexylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the salt precipitates out. The product is then filtered, washed, and dried.
Industrial Production Methods
Industrial production of 3-nitrobenzoic acid involves large-scale nitration of benzoic acid using controlled reaction conditions to maximize yield and purity. The resulting 3-nitrobenzoic acid is then reacted with dicyclohexylamine in batch reactors to produce the salt. The product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzoic acid dicyclohexylamine salt can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions may require strong electrophiles and catalysts to overcome the deactivating effect of the nitro group.
Major Products Formed
Reduction: Reduction of the nitro group yields 3-aminobenzoic acid.
Substitution: Depending on the electrophile used, various substituted derivatives of 3-nitrobenzoic acid can be formed.
Scientific Research Applications
3-Nitrobenzoic acid dicyclohexylamine salt has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-nitrobenzoic acid dicyclohexylamine salt involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: An isomer of 3-nitrobenzoic acid with the nitro group in the ortho position.
4-Nitrobenzoic acid: An isomer with the nitro group in the para position.
3,5-Dinitrobenzoic acid: A compound with two nitro groups in the meta positions.
Uniqueness
3-Nitrobenzoic acid dicyclohexylamine salt is unique due to its specific combination of functional groups and the presence of the dicyclohexylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
32895-56-0 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-nitrobenzoic acid |
InChI |
InChI=1S/C12H23N.C7H5NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;9-7(10)5-2-1-3-6(4-5)8(11)12/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
QCYVTEVPCTZMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















